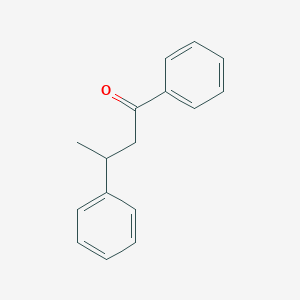

1,3-Diphenyl-1-butanone

Übersicht

Beschreibung

1,3-Diphenyl-1-butanone is an organic compound with the molecular formula C16H16O. It is a ketone characterized by the presence of two phenyl groups attached to the first and third carbon atoms of a butanone backbone. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Diphenyl-1-butanone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of benzene with 3-phenylpropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H5CH2CH2COCl+C6H6AlCl3C6H5CH2CH2COC6H5+HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of reactants. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are also common.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Diphenyl-1-butanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The phenyl groups in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.

Major Products

Oxidation: Benzoic acid and phenylacetic acid.

Reduction: 1,3-Diphenyl-1-butanol.

Substitution: Nitro, sulfonyl, or halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

1,3-Diphenyl-1-butanone has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of various complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals and as a precursor for the synthesis of polymers and other industrial materials.

Wirkmechanismus

The mechanism of action of 1,3-Diphenyl-1-butanone involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3-Diphenyl-1-propanone: Similar structure but with one less carbon in the backbone.

1,3-Diphenyl-2-propanone: Similar structure but with the carbonyl group on the second carbon.

Benzophenone: Contains two phenyl groups attached to a carbonyl group but lacks the butanone backbone.

Uniqueness

1,3-Diphenyl-1-butanone is unique due to its specific arrangement of phenyl groups and the butanone backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds.

Biologische Aktivität

1,3-Diphenyl-1-butanone (DPB) is a ketone compound with significant biological activities that have garnered attention in medicinal chemistry and pharmacology. Its structure, characterized by two phenyl groups attached to a butanone backbone, suggests potential interactions with various biological targets. This article reviews the biological activity of DPB, focusing on its anticancer properties, cytotoxic effects, and other relevant pharmacological activities.

- IUPAC Name: 1,3-Diphenylbutan-1-one

- Molecular Formula: C₁₆H₁₆O

- Molecular Weight: 224.30 g/mol

- Appearance: Pale yellow crystalline powder

- Melting Point: 65.5 - 74.5 °C

Anticancer Properties

Recent studies have highlighted the anticancer potential of DPB and its derivatives. One study synthesized a series of related compounds and evaluated their cytotoxic effects on breast cancer cell lines (MCF-7). The results indicated that certain derivatives exhibited significant cytotoxicity against MCF-7 cells while showing minimal toxicity to normal cells. The introduction of specific structural modifications enhanced these effects, suggesting that DPB can serve as a scaffold for developing new anticancer agents .

Table 1: Cytotoxic Effects of DPB Derivatives on MCF-7 Cells

| Compound | IC50 (µM) | Toxicity to Normal Cells |

|---|---|---|

| 1,3-Diphenyl-3-(phenylthio)propan-1-one | 15 | Low |

| 1-(4-methoxyphenyl)-3-(3-(2-morpholinoethoxy)phenyl)-3-(phenylthio)propan-1-one | 10 | Negligible |

| Tamoxifen | 12 | Moderate |

The mechanism by which DPB exerts its cytotoxic effects involves the induction of apoptosis in cancer cells. This process includes the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death. Additionally, DPB has been shown to inhibit cell proliferation by interfering with cell cycle progression .

Other Biological Activities

Beyond its anticancer properties, DPB exhibits a range of other biological activities:

- Antioxidant Activity: Some studies have reported that DPB and its derivatives possess antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .

- Anti-inflammatory Effects: Preliminary research suggests that DPB may modulate inflammatory pathways, although more detailed studies are required to elucidate this mechanism.

Case Studies

A notable case study involved the evaluation of DPB's effects in a preclinical model of breast cancer. The study administered various doses of DPB derivatives to tumor-bearing mice. Results demonstrated a significant reduction in tumor size compared to controls, supporting the compound's potential as an effective therapeutic agent in cancer treatment .

Eigenschaften

IUPAC Name |

1,3-diphenylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O/c1-13(14-8-4-2-5-9-14)12-16(17)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIVFXLVPKFXTCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1533-20-6 | |

| Record name | 1,3-Diphenyl-1-butanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001533206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1533-20-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-PHENYLBUTYROPHENONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.